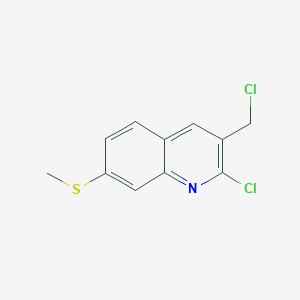

2-chloro-3-(chloromethyl)-7-(methylthio)quinoline

Description

Propriétés

IUPAC Name |

2-chloro-3-(chloromethyl)-7-methylsulfanylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NS/c1-15-9-3-2-7-4-8(6-12)11(13)14-10(7)5-9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPDJKQUDGUIQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=NC(=C(C=C2C=C1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 3-(methylsulfanyl)quinoline, followed by the introduction of a chloromethyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinoline ring or the chloromethyl group, potentially converting them to more reduced forms.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH) can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced quinoline derivatives or dechlorinated products.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of quinoline derivatives, including 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline. For instance, derivatives of this compound have shown significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli through disc diffusion methods .

| Compound | Activity Type | Tested Organisms | Results |

|---|---|---|---|

| AZT b2 | Antibacterial | Staphylococcus aureus | Significant inhibition |

| AZT g3 | Antifungal | Candida albicans | Moderate inhibition |

Anticancer Properties

The quinoline framework is associated with a wide range of biological activities, including anticancer effects. Research indicates that derivatives of 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline exhibit inhibitory activities against various cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast cancer) cells. A study found that these compounds could effectively inhibit cell proliferation at low micromolar concentrations .

Pharmacological Studies

Quinoline derivatives are increasingly being investigated for their potential as antiviral agents, particularly against emerging viruses such as SARS-CoV-2. Molecular docking studies have suggested that these compounds can bind effectively to viral proteases, indicating their potential as therapeutic agents against COVID-19 .

Optoelectronic Applications

Beyond biological applications, 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline has been explored for its photophysical properties in optoelectronic devices. The compound's ability to emit light makes it a candidate for luminescent materials used in display technologies.

Case Studies

- Antimicrobial Evaluation : A study synthesized azetidin-2-one fused quinolines and evaluated their antimicrobial activity. The compounds showed enhanced inhibition against both Gram-positive and Gram-negative bacteria compared to standard drugs .

- Anticancer Activity : In vitro studies assessed the anticancer potential of various quinoline derivatives on different cancer cell lines, revealing promising results for compounds derived from 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline, particularly against MCF-7 cells .

- Molecular Docking Against SARS-CoV-2 : Research utilized molecular docking simulations to evaluate the binding affinity of synthesized quinolines against the SARS-CoV-2 protease, suggesting that certain derivatives could serve as lead compounds for further drug development .

Mécanisme D'action

The mechanism of action of 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline in biological systems involves multiple pathways. It has been observed to induce apoptosis in cancer cells through the up-regulation of pro-apoptotic proteins such as Bax and the down-regulation of anti-apoptotic proteins like Bcl-2. Additionally, it can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position substituent significantly influences physicochemical and biological properties:

Key Insights :

- Methoxy derivatives (e.g., 7-OCH₃) may exhibit antioxidant activity, as seen in 2-chloroquinoline-3-carbaldehydes with DPPH scavenging up to 92.96% .

Substituent Variations at Position 3

The chloromethyl group at position 3 distinguishes this compound from other quinoline derivatives:

Key Insights :

- The chloromethyl group allows synthetic flexibility, as seen in , where chlorinated quinolines undergo substitution to generate bioactive derivatives.

- Benzoimidazolyl substituents (e.g., in ) show potent anticancer activity, highlighting the importance of heterocyclic moieties in drug design.

Anticancer Activity

- 2-Chloro-3-(benzo[d]imidazol-2-yl)quinoline derivatives exhibit strong antiproliferative effects (IC₅₀ < 10 μM against HepG2 and SKOV-3 cells) .

- Chloromethyl-substituted quinolines may act as prodrugs, releasing cytotoxic agents upon substitution of the chloromethyl group.

Antimicrobial Activity

- 2,3-Dichloroquinoxaline (2,3-DCQ) derivatives with sulfur substituents (e.g., thiophenol) show antimicrobial activity, suggesting the methylthio group in the main compound could confer similar properties .

Data Tables

Table 1. Structural and Pharmacological Comparison

Activité Biologique

2-Chloro-3-(chloromethyl)-7-(methylthio)quinoline is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities. The presence of chlorine and methylthio groups enhances its reactivity and potential interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H8Cl2N |

| Molecular Weight | 233.08 g/mol |

| CAS Number | 415715-93-4 |

| Solubility | Soluble in organic solvents |

The biological activity of 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to significant biological effects.

Antimicrobial Activity

Research indicates that 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various quinoline derivatives, 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 32 µg/mL against clinical strains of Staphylococcus aureus and Escherichia coli. The compound effectively inhibited biofilm formation, which is crucial for treating persistent infections .

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro assays conducted on various cancer cell lines revealed that it can induce cytotoxic effects.

Case Study: Cytotoxicity on Cancer Cell Lines

A detailed investigation into the anticancer activity of quinoline derivatives highlighted that 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline exhibited IC50 values below 10 µg/mL against HeLa and MCF-7 cell lines. These results suggest potent antiproliferative effects, making it a candidate for further development as an anticancer agent .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological profile. The ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related conditions.

Research Findings

Studies have demonstrated that 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline can effectively reduce oxidative stress markers in cellular models, indicating its role as a potential antioxidant agent. The compound's mechanism may involve the modulation of enzymatic activities related to oxidative stress response .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis can be achieved via Vilsmeier-Haack reactions using MSCL-DMF/DMAC as a reagent to introduce formyl/acetyl groups at the 3-position of the quinoline core. Key parameters include temperature (80–100°C), solvent polarity (DMF vs. DMAC), and stoichiometric ratios of reagents (e.g., POCl₃ for chlorination). Optimization trials should monitor reaction progress via TLC and adjust catalyst loading (e.g., triethylamine) to minimize byproducts like dimerized intermediates . Table 1 in provides comparative yields (65–92%) under varying conditions.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline from structurally similar analogs?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals: δ 4.6–4.8 ppm (CH₂Cl), δ 2.5–2.7 ppm (S–CH₃), and deshielded aromatic protons (δ 7.5–8.9 ppm) due to electron-withdrawing substituents.

- IR : Peaks at 750–780 cm⁻¹ (C–Cl stretch) and 650–670 cm⁻¹ (C–S stretch).

- MS : Parent ion [M+H]⁺ at m/z 272.5 (calculated) with fragmentation patterns showing loss of Cl (35/37 amu) and CH₂Cl (49 amu) groups .

Q. What statistical approaches are recommended for analyzing discrepancies in biological activity data (e.g., antioxidant vs. antitumor assays)?

- Methodological Answer : Use ANOVA or Student’s t-test to compare IC₅₀ values across multiple assays. For DPPH radical scavenging (e.g., 85–93% activity in ), normalize data against positive controls (ascorbic acid) and account for solvent effects. For cytotoxicity studies, apply dose-response curves with nonlinear regression (e.g., GraphPad Prism) to assess significance (p < 0.05) .

Advanced Research Questions

Q. How do crystallographic studies resolve intermolecular interactions influencing the stability of 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs such as N–H⋯N hydrogen bonds (2.8–3.0 Å) and C–H⋯π interactions (3.3–3.5 Å). For example, in , dihedral angles between quinoline and aromatic substituents (e.g., 86.7°) correlate with steric hindrance and solubility. Refinement software (e.g., SHELXL) models thermal displacement parameters to assess lattice stability.

Q. What strategies enhance the bioactivity of 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline derivatives via structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO₂) at the 7-position to improve DNA intercalation .

- Hybridization : Fuse with benzimidazole (e.g., ) to enhance antitumor activity via apoptosis induction (e.g., caspase-3 activation).

- In Silico Screening : Use docking simulations (AutoDock Vina) to predict binding affinity with targets like PI3Kδ (IC₅₀ < 50 nM in ).

Q. How can conflicting data on radical scavenging vs. cytotoxicity be reconciled in mechanistic studies?

- Methodological Answer : Perform ROS (reactive oxygen species) quantification assays (e.g., DCFH-DA) alongside MTT cell viability tests. For instance, derivatives with high DPPH activity (e.g., 92.96% in ) may exhibit pro-oxidant effects at higher concentrations, leading to paradoxical cytotoxicity. Dose-dependent redox profiling (e.g., Nrf2 pathway activation) clarifies dual roles .

Data Analysis and Experimental Design

Q. What protocols validate the purity of 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline in multi-step syntheses?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (<0.4% deviation for C, H, N). For trace impurities (e.g., unreacted chloromethyl precursors), use GC-MS headspace analysis .

Q. How are in vivo pharmacokinetic parameters optimized for quinoline-based therapeutics?

- Methodological Answer : Conduct bioavailability studies in rodent models:

- Administration : Intraperitoneal vs. oral dosing to assess AUC (area under the curve).

- Metabolite Profiling : LC-MS/MS identifies phase I/II metabolites (e.g., glucuronidation at the methylthio group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.